(2-Methoxy-vinyl)-cyclopropane
CAS No.: 73686-07-4
Cat. No.: VC8384471
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73686-07-4 |
|---|---|
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | [(E)-2-methoxyethenyl]cyclopropane |
| Standard InChI | InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ |
| Standard InChI Key | PJPMEFIJBKCSBT-SNAWJCMRSA-N |
| Isomeric SMILES | CO/C=C/C1CC1 |
| SMILES | COC=CC1CC1 |
| Canonical SMILES | COC=CC1CC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three key features:
-
Cyclopropane Ring: A three-membered carbon ring with significant angle strain, contributing to high reactivity.
-
Methoxy Group: An electron-donating substituent that influences electronic distribution and stabilizes intermediates during reactions.
-
Vinyl Group: A π-bonded ethenyl moiety that enables participation in cycloadditions and polymerizations .
The IUPAC name, [(E)-2-methoxyethenyl]cyclopropane, reflects its stereochemistry, with the methoxy and cyclopropane groups positioned trans to each other. Its SMILES representation (COC=CC1CC1) and InChIKey (PJPMEFIJBKCSBT-SNAWJCMRSA-N) provide unambiguous identifiers for database referencing.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Purity (Industrial) | ≥97% (MolCore) |
The lack of reported boiling and melting points underscores its primary use as a reactive intermediate rather than a standalone compound .
Synthesis Strategies
Cyclopropanation Approaches
The synthesis of (2-methoxy-vinyl)-cyclopropane typically involves cyclopropanation reactions, where a cyclopropane ring is formed via [2+1] or [3+2] cycloadditions. A patented method for analogous vinylcyclopropanes (e.g., dialkyl 2-vinylcyclopropane-1,1-dicarboxylates) provides insights into potential pathways :
-
Isomerization of Dihalobutenes: Trans-1,4-dichlorobutene-2 is isomerized using catalysts like 2-mercaptoethanol or hydrogen bromide, achieving >95% trans-configuration .
-
Cyclocondensation with Malonates: The isomerized dihalobutene reacts with dialkyl malonates (e.g., dimethyl malonate) in the presence of metallic alkoxides (e.g., NaOMe), yielding cyclopropane derivatives .
For (2-methoxy-vinyl)-cyclopropane, substituting malonates with methoxy-containing nucleophiles could introduce the methoxy-vinyl moiety.
Industrial-Scale Production
MolCore BioPharmatech specializes in manufacturing high-purity (≥97%) (2-methoxy-vinyl)-cyclopropane under ISO-certified conditions, emphasizing its role as a critical intermediate for active pharmaceutical ingredients (APIs) .
Chemical Reactivity
Ring-Opening Reactions
The strained cyclopropane ring undergoes facile ring-opening under acidic or thermal conditions. For example:
This reactivity is exploited in synthesizing open-chain compounds for further functionalization.
Cycloadditions
Recent work by Ningbo University researchers demonstrates the utility of vinylcyclopropanes in transition-metal-free [3+2] cycloadditions . In one study, diethyl 2-vinylcyclopropane-1,1-dicarboxylate reacted with 2-naphthols under Brønsted acid catalysis (TfOH) to yield naphthalene-fused cyclopentanes . Analogous reactions with (2-methoxy-vinyl)-cyclopropane could enable access to oxygenated polycyclic structures.
Electrophilic Additions
The vinyl group participates in electrophilic additions, such as hydrohalogenation:
The methoxy group directs regioselectivity, favoring Markovnikov addition.
Applications in Organic Synthesis
Pharmaceutical Intermediates
(2-Methoxy-vinyl)-cyclopropane serves as a precursor to bioactive molecules. For example:
-
Antiviral Agents: Cyclopropane-containing compounds like rilpivirine (HIV treatment) rely on similar intermediates for stereochemical control .
-
Agrochemicals: Methoxy-vinyl motifs are found in herbicides and insecticides requiring rigid, lipophilic scaffolds.
Materials Science
The compound’s strained ring and π-system make it a candidate for:
-
Polymer Monomers: Ring-opening polymerization yields polymers with tailored thermal properties.
-
Liquid Crystals: Methoxy-vinyl groups enhance mesophase stability in display technologies.
Comparative Analysis with Analogous Compounds
The methoxy group in (2-methoxy-vinyl)-cyclopropane enhances its electron density, accelerating reactions with electrophiles compared to non-oxygenated analogs .
Recent Research Advancements
Green Chemistry Approaches
A 2021 study demonstrated Brønsted acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes without transition metals, achieving 83% yield for naphthalene-fused products . Applying this to (2-methoxy-vinyl)-cyclopropane could streamline syntheses of oxygenated heterocycles while reducing metal waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume